Trimethylsilyl cyanide

Description

Historical Context and Discovery of Trimethylsilyl Cyanide

The first synthesis of this compound was reported in 1952. thieme-connect.comthieme-connect.com It was initially prepared through the reaction of trimethylsilyl halides (TMSX) with silver cyanide (AgCN). thieme-connect.comthieme-connect.com Early synthetic methods also included the reaction of hexamethyldisilazane with hydrogen cyanide or the treatment of preformed lithium cyanide with trimethylchlorosilane. orgsyn.org These initial procedures often involved expensive reagents like silver cyanide or the hazardous handling of hydrogen cyanide gas, and sometimes required long reaction times to achieve moderate to good yields. orgsyn.org

Over the years, improved and more practical synthesis methods have been developed. A significant advancement was the reaction of trimethylsilyl chloride with an alkali metal cyanide, such as potassium cyanide, in the presence of catalytic amounts of an alkali metal iodide and N-methylpyrrolidone at room temperature. google.comgoogle.com This process offers high yields (87-90%) and purity while avoiding the direct use of hydrogen cyanide. orgsyn.orggoogle.com

Table 1: Early Synthesis Methods for this compound

| Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Trimethylsilyl halides (TMSX) + Silver cyanide (AgCN) | - | - | thieme-connect.comthieme-connect.com |

| Hexamethyldisilazane + Hydrogen cyanide | - | Modest | orgsyn.org |

| Lithium cyanide + Trimethylchlorosilane | Ether | Good | orgsyn.org |

| Trimethylsilyl chloride + Sodium cyanide | N-methylpyrrolidone, Phase-transfer catalyst | 60-70% | google.com |

Significance in Modern Synthetic Chemistry

This compound is a versatile and widely used reagent in modern organic synthesis due to its role as a nucleophilic cyanide source. thieme-connect.comsioc-journal.cnresearchgate.net Its applications are extensive, primarily revolving around the formation of carbon-carbon and carbon-nitrogen bonds. ontosight.ai

Key applications in synthetic chemistry include:

Cyanosilylation of Carbonyls : TMSCN readily adds to aldehydes and ketones to form O-silylated cyanohydrins. wikipedia.orgthieme-connect.com These products are valuable intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other significant organic molecules. orgsyn.orgscite.aithieme-connect.de The reaction is often catalyzed by Lewis acids or other catalysts. scite.aitaylorandfrancis.com

Strecker Reaction : In a one-pot, three-component reaction, TMSCN reacts with ketones or aldehydes and amines to produce α-aminonitriles. thieme-connect.comsigmaaldrich.com These α-aminonitriles are crucial precursors for the synthesis of α-amino acids. thieme-connect.de

Cyanation of Other Substrates : The reagent is used for the cyanation of various functional groups. This includes the cyanation of aryl halides using a palladium-complex catalyst, the ring-opening of epoxides and aziridines, and hydrocyanation of alkynes. sioc-journal.cnresearchgate.netsigmaaldrich.com It can also be used to convert pyridine-N-oxides into 2-cyanopyridine. wikipedia.org

Umpolung Reagent : this compound is employed in umpolung (polarity inversion) reactions, for example, with furfural as a precursor for intramolecular Diels-Alder reactions. acs.org

The versatility of TMSCN has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

Table 2: Key Reactions Involving this compound

| Reaction Type | Substrate(s) | Product(s) | Significance | References |

|---|---|---|---|---|

| Cyanosilylation | Aldehydes, Ketones | O-silylated cyanohydrins | Intermediates for α-hydroxy acids, β-amino alcohols | wikipedia.orgthieme-connect.comscite.ai |

| Strecker Reaction | Ketones/Aldehydes, Amines | α-Aminonitriles | Precursors for α-amino acids | thieme-connect.comthieme-connect.desigmaaldrich.com |

| Ring Opening | Epoxides, Aziridines | β-((trimethylsilyl)oxy) nitriles, β-amino nitriles | Access to functionalized molecules | sioc-journal.cnresearchgate.net |

Propriétés

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

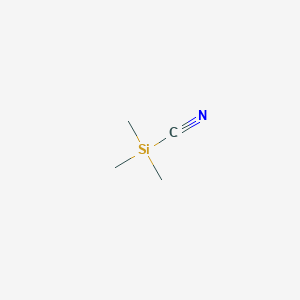

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064766 | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |

| Record name | Trimethylsilyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7677-24-9 | |

| Record name | Trimethylsilyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the critical safety considerations and handling protocols for TMSCN in laboratory settings?

TMSCN is highly toxic, flammable, and reacts violently with water, releasing hydrogen cyanide (HCN) . Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and eye protection.

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture ingress .

- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to mitigate HCN release .

Q. How does TMSCN function as a derivatization agent in GC-MS metabolomics, and what are its basic advantages?

TMSCN is used to silylate polar functional groups (e.g., -OH, -COOH) in metabolites, enhancing volatility for GC-MS analysis. Key advantages include:

- Broad-Spectrum Derivatization : Covers diverse metabolites, including organic acids and phenolics.

- Reduced By-Products : Generates fewer artifacts compared to traditional agents like MSTFA .

- Protocol Simplicity : Single-step derivatization at room temperature, reducing experimental complexity .

Advanced Research Questions

Q. How can TMSCN be optimized as a cyanide source in Strecker reactions to synthesize α-aminonitriles?

TMSCN replaces toxic HCN in Strecker reactions, requiring optimization of:

- Catalysts : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts improve yield and enantioselectivity.

- Solvent Systems : Non-polar solvents (e.g., dichloromethane) minimize side reactions.

- Reaction Temperature : Mild conditions (20–40°C) balance reactivity and safety .

Data Table : Comparison of TMSCN-based Strecker reaction conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | CH₂Cl₂ | 25 | 92 | |

| Montmorillonite | Toluene | 40 | 85 |

Q. What methodological challenges arise when comparing TMSCN with MSTFA for silylation in metabolomics?

While TMSCN offers broader metabolite coverage, challenges include:

- Reproducibility : Batch-to-batch variability in TMSCN purity affects derivatization efficiency.

- Matrix Effects : Complex biological samples (e.g., plant extracts) may require pH adjustment to optimize silylation .

- Data Interpretation : Co-elution of trimethylsilylated metabolites necessitates advanced deconvolution algorithms (e.g., PARAFAC2) .

Q. How can TMSCN be integrated into green chemistry workflows to minimize toxic by-products?

TMSCN reduces waste in multi-step syntheses by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.